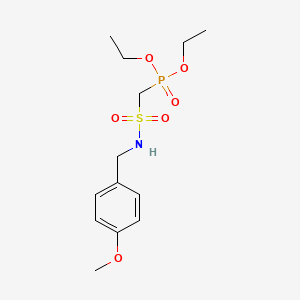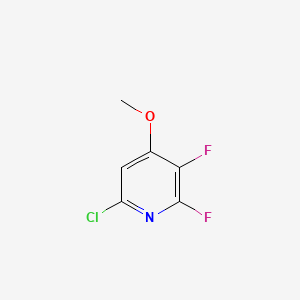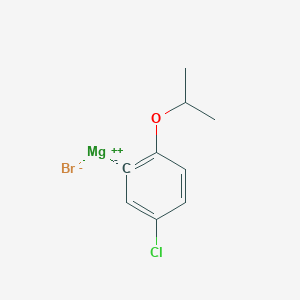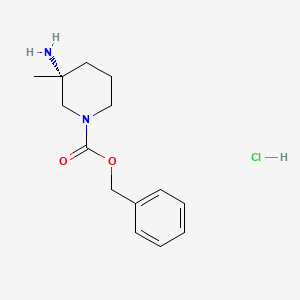![molecular formula C13H8ClFN2 B14885373 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885373.png)
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure enhances its chemical properties, making it a valuable compound for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the use of an aldehyde, an isocyanide, and an amine . The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as iodine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques.
化学反应分析
Types of Reactions
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
科学研究应用
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and fluorine substitutions.
2-Phenylimidazo[1,2-a]pyridine: A similar compound with a phenyl group instead of a fluorophenyl group.
7-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine: A compound with a bromine atom instead of chlorine.
Uniqueness
7-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and biological activity. These substitutions can lead to improved pharmacokinetic properties and increased potency in biological assays .
属性
分子式 |
C13H8ClFN2 |
|---|---|
分子量 |
246.67 g/mol |
IUPAC 名称 |
7-chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-10-4-5-17-8-12(16-13(17)7-10)9-2-1-3-11(15)6-9/h1-8H |
InChI 键 |
ROMGLPMVYCVJNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=CC(=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione](/img/structure/B14885304.png)
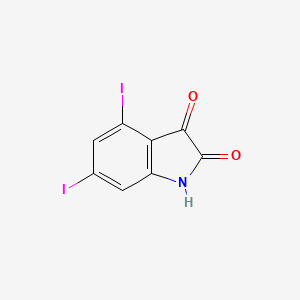
![7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14885318.png)
![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
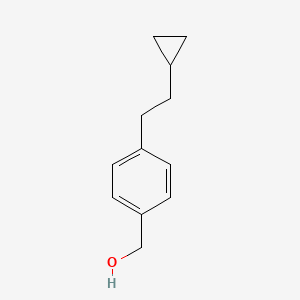
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
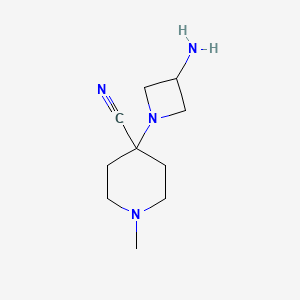
![Monocalcium mono((3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate)](/img/structure/B14885339.png)
![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)
